molecular formula C10H18Cl2N4 B1486018 N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride CAS No. 2203842-67-3

N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride

Cat. No.: B1486018
CAS No.: 2203842-67-3
M. Wt: 265.18 g/mol
InChI Key: ZZMAZVQLFHMADU-UHFFFAOYSA-N
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Description

N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride is a chemical research compound designed for investigational use in biochemical and pharmacological studies. This molecule features a pyrimidinamine core, a privileged structure in medicinal chemistry, substituted with a pyrrolidine ring—a saturated nitrogen heterocycle known to enhance solubility and the three-dimensional coverage of molecules, which is crucial for exploring stereoselective interactions with biological targets . The specific stereochemistry of the pyrrolidine moiety can significantly influence the compound's biological profile due to the enantioselective nature of protein targets . The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating in vitro assay conditions. This product is intended for research applications primarily within signal transduction pathways. Compounds with 2,4-pyrimidinediamine and pyrrolidine scaffolds have been investigated for their potential to modulate key cellular signaling events, including pathways mediated by kinases such as Syk (Spleen tyrosine kinase) and receptors like the FcεRI (high-affinity IgE receptor) . Inhibition of these pathways can affect processes such as mast cell and basophil activation, positioning related compounds as tools for studying allergic and inflammatory diseases . Researchers can utilize this compound as a building block in organic synthesis, a potential intermediate for developing more complex therapeutic candidates, or as a reference standard in analytical studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-ethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-11-10-13-7-5-9(14-10)8-4-3-6-12-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMAZVQLFHMADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core with an ethyl and pyrrolidinyl substituent. Its chemical structure can be represented as follows:

C10H15Cl2N3\text{C}_{10}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}

This structure is critical for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

The compound primarily acts as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been identified as a CDC42 GTPase inhibitor, which plays a crucial role in various cellular processes, including cytoskeletal dynamics and cell migration. By inhibiting CDC42, this compound disrupts downstream signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are often upregulated in cancerous cells .

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of this compound across various cancer cell lines. The compound has shown significant antiproliferative activity against several types of cancer, including melanoma and colon cancer.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A375 (Melanoma)5.0
SW480 (Colon)7.5
SKM28 (Leukemia)6.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting malignant cells.

Inhibition of IgE and IgG Signaling

In addition to its anticancer properties, this compound has been reported to inhibit signaling cascades associated with IgE and IgG receptors. This inhibition can prevent the release of chemical mediators involved in allergic reactions, suggesting potential applications in treating allergic diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Melanoma Treatment : A study involving A375 melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers.
  • Colon Cancer Model : In vivo experiments using SW480 xenografts showed that administration of this compound led to tumor shrinkage and prolonged survival in treated mice compared to controls .
  • Allergic Response Modulation : Clinical trials have indicated that this compound may effectively reduce symptoms in patients with severe allergic responses by modulating mediator release from immune cells .

Scientific Research Applications

Medicinal Chemistry

Overview
N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system (CNS). Its structural features allow it to interact with various biological targets, making it valuable in drug development.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds similar to N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine exhibit antidepressant-like effects in animal models. This activity is often attributed to their action on serotonin and norepinephrine reuptake inhibition.
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting potential for developing targeted cancer therapies.

Organic Synthesis

Role as an Intermediate
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent.

Synthesis Pathways
The compound can be synthesized through several methods, including:

  • Cyclization Reactions : Utilizing pyrrolidine derivatives and pyrimidine precursors under specific catalytic conditions.
  • Functionalization : The introduction of different functional groups to modify its chemical properties further enhances its utility in synthetic chemistry.

Biological Studies

Mechanism of Action
this compound interacts with various molecular targets, including G protein-coupled receptors (GPCRs). Its mechanism often involves modulation of signaling pathways related to neurotransmitter systems.

Research Applications

  • Enzyme Inhibition Studies : The compound has been used to study the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
  • Neuroscience Research : Its application in studying CNS disorders highlights its relevance in understanding neuropharmacology and developing new treatments.

Data Tables

Application AreaSpecific UsesNotable Compounds/Studies
Medicinal ChemistryAntidepressants, Anticancer agentsStudies on serotonin reuptake inhibitors
Organic SynthesisIntermediate for complex moleculesCyclization reactions with pyrrolidine
Biological StudiesEnzyme inhibition, CNS researchInteraction with GPCRs

Preparation Methods

General Synthetic Strategy

The synthesis of N-ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride typically involves:

  • Formation of the pyrimidine ring system with appropriate substituents.
  • Introduction of the 2-pyrrolidinyl group at the 4-position of the pyrimidine.
  • Alkylation with an ethyl group on the amine nitrogen.
  • Conversion of the free base to its dihydrochloride salt for stability and handling.

Key Intermediate Preparation: (S)-N-Ethyl-2-aminomethylpyrrolidine

A crucial intermediate in the synthesis is (S)-N-ethyl-2-aminomethylpyrrolidine, which provides the pyrrolidinyl moiety. According to patent CN102442935A, a reliable method involves:

  • Dripping N-ethyl-2-aminomethylpyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water.
  • Cooling the mixture to 0–30 °C and stirring for 6–24 hours.
  • Suction filtration and ethanol washing to isolate the dextrotartrate salt.
  • Adjusting the pH of the mother liquor to 9–10 with sodium hydroxide to recover the free base.
  • Rectification to obtain the levorotatory N-ethyl-2-aminomethylpyrrolidine with >99% purity and >35% yield.

This method is cost-effective and provides high optical purity, essential for the stereospecific synthesis of the target compound.

Pyrimidine Ring Functionalization and Coupling

The pyrimidine core, 2-pyrimidinamine, is functionalized at the 4-position for coupling with the pyrrolidinyl group. The coupling generally involves nucleophilic substitution or reductive amination techniques:

  • Starting from 4-chloropyrimidin-2-amine or related halogenated pyrimidines.
  • Reaction with the prepared (S)-N-ethyl-2-aminomethylpyrrolidine or pyrrolidine derivatives under controlled conditions.
  • Use of solvents such as acetonitrile or N,N-dimethylformamide (DMF) at low temperatures (-10 to 0 °C) to improve selectivity.
  • Bases such as N,N-diisopropylethylamine or triethylamine are employed to neutralize generated acids and promote nucleophilic substitution.

These steps ensure the selective substitution at the 4-position, preserving the integrity of the pyrimidine ring and the stereochemistry of the pyrrolidinyl substituent.

Formation of the Dihydrochloride Salt

After obtaining the N-ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine free base, conversion to the dihydrochloride salt is performed to improve compound stability and solubility:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • Controlled addition and stirring at low temperatures to precipitate the dihydrochloride salt.
  • Filtration and washing to purify the salt form.

This salt formation step is standard in amine chemistry to enhance handling and storage properties.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Yield / Purity Notes
1 Preparation of (S)-N-ethyl-2-aminomethylpyrrolidine N-ethyl-2-aminomethylpyrrolidine, dextrotartaric acid, alcohol/water, pH adjustment with NaOH, cooling 0–30 °C >35% yield, >99% purity Optical purity critical for downstream steps
2 Coupling with 4-halopyrimidin-2-amine 4-chloropyrimidin-2-amine, (S)-N-ethyl-2-aminomethylpyrrolidine, base (DIPEA or TEA), solvents (acetonitrile, DMF), low temp (-10 to 0 °C) Variable, typically 70–90% Controlled temperature and base choice critical for selectivity
3 Formation of dihydrochloride salt HCl in ethanol or ether, low temperature stirring High purity salt form Improves stability and solubility

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (typically 60–80°C for pyrimidine derivatives), solvent selection (e.g., ethanol or DMF for solubility), and stoichiometric ratios of reagents like ethylamine and pyrrolidine precursors. Purification via recrystallization or column chromatography (using silica gel and a methanol/chloroform gradient) is critical to isolate the dihydrochloride salt. Monitoring intermediates with LC-MS ensures reaction progression .

Q. How can researchers confirm the structural integrity of the dihydrochloride form using analytical techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C) to verify proton environments and carbon frameworks, X-ray crystallography for absolute configuration (if crystals are obtainable), and elemental analysis to confirm chloride content. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies characteristic N-H and Cl⁻ vibrational bands .

Q. What strategies improve the compound’s solubility and stability in aqueous buffers for in vitro assays?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility via protonation of amine groups. For stability, use buffers with pH 4–6 to prevent deprotonation, and avoid prolonged exposure to light/heat. Lyophilization in inert atmospheres preserves long-term stability .

Advanced Research Questions

Q. How should researchers design enzyme inhibition assays to study the compound’s interaction with kinases or other targets?

  • Methodological Answer : Use recombinant kinases in radiometric (³²P-ATP incorporation) or fluorescence-based (ADP-Glo™) assays. Pre-incubate the compound with the enzyme (1–100 µM range) and measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and validate selectivity via kinase profiling panels .

Q. What experimental approaches resolve contradictions in reported bioactivity data across cell lines or animal models?

  • Methodological Answer : Conduct dose-response studies under standardized conditions (e.g., serum-free media, controlled O₂ levels). Use orthogonal assays (e.g., Western blot for target phosphorylation alongside cell viability assays). Evaluate pharmacokinetic variables (e.g., metabolic stability in microsomes) to explain interspecies variability .

Q. How can a 3² factorial design optimize formulation parameters for in vivo delivery?

  • Methodological Answer : Test two factors (e.g., polymer ratio [HPMC:Ethyl cellulose] and compression force) at three levels each. Responses include dissolution rate (USP apparatus) and bioavailability (plasma LC-MS/MS). Statistical tools (ANOVA, response surface modeling) identify optimal conditions .

Q. What computational methods predict the compound’s binding affinity to non-canonical targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled targets, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. How to develop stability-indicating assays for forced degradation studies?

  • Methodological Answer : Expose the compound to stress conditions (acid/base hydrolysis, oxidative [H₂O₂], thermal). Use HPLC-DAD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradation products. Confirm identity via MS/MS fragmentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride
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N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride

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